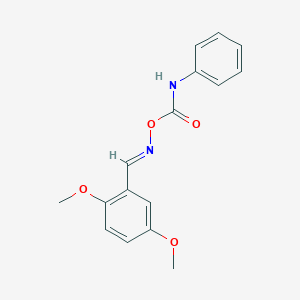![molecular formula C22H22FN3O3 B5578460 2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)
2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related phthalazinone compounds involves various chemical reactions. For instance, the polymer derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine shows complex synthetic pathways involving reactions with bis(4-fluorophenyl)sulfone, utilizing basic catalysts like K2CO3 (Paventi, Chan, & Hay, 1996). Another example includes the synthesis of fluorinated phthalazinone monomers and their subsequent polymerization to create high-performance polymers with notable solubility and thermal properties (Xiao et al., 2003).
Molecular Structure Analysis
Molecular structure analysis of phthalazinone derivatives involves sophisticated techniques such as NMR, MS, and IR spectroscopy. For example, the structural elucidation of a polymer derived from phthalazine moieties was achieved using 1H and 13C NMR, complemented by H-COSY, H-C HETCOR, HMQC, and HMBC techniques (Paventi, Chan, & Hay, 1996). These analyses reveal intricate details about the bonding and configuration of atoms within the molecules.
Chemical Reactions and Properties
Phthalazinone derivatives undergo various chemical reactions, leading to the formation of diverse compounds with unique properties. For example, the reaction of chloro(chloromethyl)dimethylsilane and hexamethyldisilazane with N-methylamides of N′-organosulfonyl-2-amino acids results in the formation of new types of silacyclanes, which have applications in synthetic chemistry due to their labile Si–N bonds (Shipov et al., 2013).
Physical Properties Analysis
The physical properties of phthalazinone derivatives, such as solubility and thermal stability, are crucial for their applications in materials science. For instance, polymers derived from fluorinated phthalazinone monomers exhibit excellent solubility in common aprotic solvents and outstanding thermal properties, making them suitable for engineering plastics and membrane materials (Xiao et al., 2003).
Chemical Properties Analysis
The chemical properties of phthalazinone derivatives, including reactivity and potential for further chemical modifications, are extensively studied. The facile synthesis of novel aromatic polyamides based on unsymmetrical diaminophthalazinone demonstrates the versatility of phthalazinone derivatives in polymer chemistry, highlighting their potential for creating materials with specific properties (Lin et al., 2005).
科学的研究の応用
Spectroscopic and Structural Analysis
The polymer derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine and bis(4-fluorophenyl)sulfone has been analyzed using spectroscopic and magnetic resonance techniques. The structural analysis was guided by model compounds, revealing the bonding between species at the 2-aza-nitrogen atom of the phthalazine moiety with its lactam tautomer as the only detectable form in the polymer. This study provides insights into the structural intricacies of related compounds through extensive NMR techniques (Paventi, Chan, & Hay, 1996).
Biological Activities and Applications
Research into halogen-bearing phenolic chalcones and their corresponding bis Mannich bases, which include structures analogous to the target compound, has shown potential for anticancer drug development. These compounds demonstrated selective toxicity towards tumor cells and modest inhibition potency against human carbonic anhydrase isoforms, suggesting the need for further molecular modifications to improve their utility as cancer therapeutics (Yamali, Gul, Sakagami, & Supuran, 2016).
Novel Synthesis Approaches
Efforts to synthesize novel classes of compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, highlight innovative approaches to accessing structurally complex derivatives. These synthetic pathways involve regiospecific transformations and intramolecular cyclizations, potentially opening new avenues for the development of compounds with varied scientific applications (Koza, Keskin, Ozer, Cengiz, Şahin, & Balci, 2013).
High-Performance Polymer Applications
The synthesis and characterization of a fluorinated phthalazinone monomer and its polymers through polycondensation reactions showcase the potential of such compounds in creating high-performance polymers. These materials exhibit good solubility, excellent thermal properties, and potential applications in engineering plastics and membrane materials, demonstrating the versatility of phthalazinone derivatives (Xiao, Wang, Jin, Jian, & Peng, 2003).
特性
IUPAC Name |
2-[2-[3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-2-oxoethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-18-7-3-8-19(11-18)29-15-16-5-4-10-25(13-16)21(27)14-26-22(28)20-9-2-1-6-17(20)12-24-26/h1-3,6-9,11-12,16H,4-5,10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRNWRZTKQFIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2)COC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)

![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)
![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)



![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)
![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)
![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)